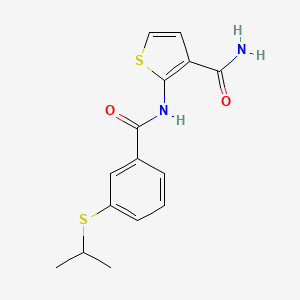

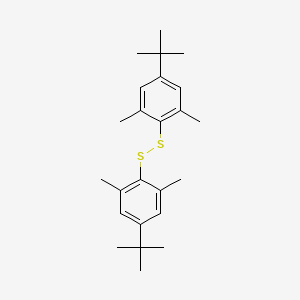

2-(3-(Isopropylthio)benzamido)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene-2-carboxamide derivatives are a class of organic compounds that contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The carboxamide group (-CONH2) is attached to the second carbon of the thiophene ring . These compounds are known for their diverse biological activities and are used as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives often involves the reaction of thiophene with various reagents . For example, a series of benzo[b]thiophene-2-carboxamide derivatives were designed and synthesized for their STING-agonistic activity .Molecular Structure Analysis

The molecular structure of thiophene-2-carboxamide derivatives can be analyzed using various spectroscopic methods including IR, 1H NMR, and 13C NMR . The exact structure would depend on the specific substituents attached to the thiophene ring and the carboxamide group .Chemical Reactions Analysis

Thiophene-2-carboxamide derivatives can undergo various chemical reactions depending on the conditions and the specific substituents present . For example, they can participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carboxamide derivatives depend on their specific structure. For example, the molecular weight of 2-thiophenecarboxamide is 127.161 g/mol .Wirkmechanismus

Target of Action

Thiophene derivatives have been known to exhibit a variety of biological effects . For instance, suprofen, a 2-substituted thiophene, is a nonsteroidal anti-inflammatory drug . Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets to exert their effects .

Pharmacokinetics

The pharmacokinetics of thiophene derivatives are generally influenced by their chemical structure and the presence of functional groups .

Result of Action

It is known that thiophene derivatives can have various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

It is known that the biological activity of thiophene derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment .

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 2-(3-(Isopropylthio)benzamido)thiophene-3-carboxamide is its high selectivity for CK2, which allows for the specific investigation of CK2-mediated signaling pathways. However, its potency and selectivity can also be a limitation, as it may not be effective in inhibiting other protein kinases that may be involved in the same pathway.

List of

Zukünftige Richtungen

1. Investigation of the role of CK2 in various disease states, including cancer, inflammation, and neurodegeneration.

2. Development of more potent and selective CK2 inhibitors for use in therapeutic applications.

3. Study of the downstream effects of CK2 inhibition on cellular signaling pathways and gene expression.

4. Investigation of the potential use of 2-(3-(Isopropylthio)benzamido)thiophene-3-carboxamide in combination with other drugs for the treatment of various diseases.

5. Development of new synthetic routes for the production of this compound and related compounds.

6. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo.

7. Study of the effects of this compound on cellular metabolism and energy production.

8. Investigation of the potential use of this compound as a research tool for the study of other protein kinases and cellular signaling pathways.

9. Development of new assays for the measurement of CK2 activity and inhibition.

10. Investigation of the potential use of this compound in the treatment of viral infections.

Synthesemethoden

The synthesis of 2-(3-(Isopropylthio)benzamido)thiophene-3-carboxamide involves the reaction of 3-(isopropylthio)aniline with 2-bromo-3-nitrothiophene in the presence of a palladium catalyst. The resulting intermediate is then reduced with palladium on carbon to yield this compound in high yield and purity.

Wissenschaftliche Forschungsanwendungen

2-(3-(Isopropylthio)benzamido)thiophene-3-carboxamide has been used in various scientific research applications, including as a tool for investigating the role of protein kinases in cellular signaling pathways. It has been shown to selectively inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and differentiation.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(3-propan-2-ylsulfanylbenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S2/c1-9(2)21-11-5-3-4-10(8-11)14(19)17-15-12(13(16)18)6-7-20-15/h3-9H,1-2H3,(H2,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKWHXGJFOPZLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)butanamide](/img/structure/B2909976.png)

![1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2909977.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2909983.png)

![6-Oxabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B2909985.png)

![7-chloro-N-(4-methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2909993.png)

![5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2909996.png)